BUTYL 3-(4-NITROBENZAMIDO)BENZOATE
Overview
Description
BUTYL 3-(4-NITROBENZAMIDO)BENZOATE: is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to a benzoate moiety, which is further substituted with a 4-nitrobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 3-(4-NITROBENZAMIDO)BENZOATE typically involves the esterification of 4-nitrobenzoic acid with butanol in the presence of a catalyst. The reaction can be carried out under reflux conditions with an acid catalyst such as sulfuric acid or a solid acid catalyst to yield the desired ester . The reaction is as follows:
4-Nitrobenzoic acid+ButanolCatalystBUTYL 3-(4-NITROBENZAMIDO)BENZOATE+Water
Industrial Production Methods: For industrial production, the process can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts is preferred due to their ease of separation and reusability, which makes the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in BUTYL 3-(4-NITROBENZAMIDO)BENZOATE can undergo reduction to form the corresponding amine derivative.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid
Major Products Formed:
Reduction: 4-aminobenzamido derivative.
Hydrolysis: 4-nitrobenzoic acid and butanol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and transesterification reactions .
Biology:
- Potential use in the development of new pharmaceuticals due to its structural similarity to known bioactive compounds .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of BUTYL 3-(4-NITROBENZAMIDO)BENZOATE is primarily related to its interaction with biological membranes. The compound can bind to specific parts of the sodium ion (Na⁺) channel on nerve membranes, reducing the passage of sodium ions and thereby blocking the conduction of nerve impulses. This results in a loss of local sensation, making it useful as a local anesthetic .
Comparison with Similar Compounds
Butyl 4-aminobenzoate: Another ester of benzoic acid with local anesthetic properties.
Ethyl benzoate: A simpler ester used in flavorings and fragrances.
Methyl butyrate: An ester with a fruity odor, used in perfumes and flavorings.
Uniqueness: BUTYL 3-(4-NITROBENZAMIDO)BENZOATE is unique due to the presence of both a nitro group and an amido group on the aromatic ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
butyl 3-[(4-nitrobenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-2-3-11-25-18(22)14-5-4-6-15(12-14)19-17(21)13-7-9-16(10-8-13)20(23)24/h4-10,12H,2-3,11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSDVCJVGIBCIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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